3,3'-DIMETHOXYBENZOPHENONE
Overview
Description
3,3'-DIMETHOXYBENZOPHENONE is an organic compound with the molecular formula C15H14O3. It is a type of aromatic ketone, specifically a benzophenone derivative, where two 3-methoxyphenyl groups are attached to a central carbonyl group. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Mechanism of Action
Target of Action
Bis(3-methoxyphenyl)methanone, like many compounds with benzophenone and indole moieties, is believed to have antimicrobial properties . The primary targets of this compound are likely to be key functional proteins in bacterial cell division . .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes that inhibit bacterial growth
Biochemical Pathways
It is known that benzimidazole molecules, which have a similar structure, are effective against various strains of microorganisms . This suggests that Bis(3-methoxyphenyl)methanone may affect similar biochemical pathways, leading to its antimicrobial effects.
Result of Action
Given its potential antimicrobial properties, it is likely that the compound inhibits the growth of bacteria by interacting with key functional proteins involved in bacterial cell division .
Action Environment
It is known that the reaction of similar compounds can be slow and yield can be affected by temperature
Biochemical Analysis
Biochemical Properties
Bis(3-methoxyphenyl)methanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that Bis(3-methoxyphenyl)methanone may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, Bis(3-methoxyphenyl)methanone has been shown to bind to certain proteins, potentially affecting their function and stability .
Cellular Effects
The effects of Bis(3-methoxyphenyl)methanone on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, Bis(3-methoxyphenyl)methanone can impact cellular metabolism and gene expression. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent. Furthermore, Bis(3-methoxyphenyl)methanone has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, Bis(3-methoxyphenyl)methanone exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as cytochrome P450, which alters the metabolic pathways of other compounds. Additionally, Bis(3-methoxyphenyl)methanone can bind to DNA and RNA, potentially affecting gene expression and protein synthesis. The compound’s ability to generate reactive oxygen species also plays a crucial role in its molecular mechanism, leading to oxidative stress and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(3-methoxyphenyl)methanone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that Bis(3-methoxyphenyl)methanone can have sustained effects on cellular function, particularly in terms of inducing apoptosis and altering gene expression. These effects are often dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
The effects of Bis(3-methoxyphenyl)methanone in animal models vary with different dosages. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that there is a threshold dose above which Bis(3-methoxyphenyl)methanone induces severe oxidative stress and cellular damage. These findings highlight the importance of careful dosage regulation when using this compound in experimental settings .
Metabolic Pathways
Bis(3-methoxyphenyl)methanone is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized into various intermediates, which may further interact with other metabolic pathways. The presence of methoxy groups in Bis(3-methoxyphenyl)methanone also suggests potential interactions with methylation pathways, affecting the overall metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, Bis(3-methoxyphenyl)methanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of Bis(3-methoxyphenyl)methanone is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells .
Subcellular Localization
The subcellular localization of Bis(3-methoxyphenyl)methanone is critical for its activity and function. The compound has been found to localize primarily in the mitochondria and endoplasmic reticulum, where it can influence cellular metabolism and protein synthesis. Targeting signals and post-translational modifications play a role in directing Bis(3-methoxyphenyl)methanone to these specific compartments, ensuring its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3'-DIMETHOXYBENZOPHENONE can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 3-methoxybenzoyl chloride reacts with 3-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3,3'-DIMETHOXYBENZOPHENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3'-DIMETHOXYBENZOPHENONE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Bis(4-methoxyphenyl)methanone: Similar structure but with methoxy groups at the 4-position.
Bis(3,4-dimethoxyphenyl)methanone: Contains additional methoxy groups on the phenyl rings.
Bis(3-bromo-4-methoxyphenyl)methanone: Substituted with bromine atoms.
Uniqueness: 3,3'-DIMETHOXYBENZOPHENONE is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The position of the methoxy groups can significantly affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.
Properties
IUPAC Name |
bis(3-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMSZGRTWXOBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502175 | |
Record name | Bis(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39193-85-6 | |
Record name | Bis(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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